molecular formula C11H10ClNO3 B7788721 (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid

Cat. No.: B7788721
M. Wt: 239.65 g/mol
InChI Key: HWWOYPJBOMNQIU-SNAWJCMRSA-N
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Description

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a methylamino group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylamine.

    Formation of Schiff Base: 3-chlorobenzaldehyde reacts with methylamine to form a Schiff base.

    Michael Addition: The Schiff base undergoes a Michael addition with acetoacetic acid to form the desired product.

The reaction conditions generally include:

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C).

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-[(4-chlorophenyl)methylamino]-4-oxobut-2-enoic acid
  • (E)-4-[(3-bromophenyl)methylamino]-4-oxobut-2-enoic acid
  • (E)-4-[(3-fluorophenyl)methylamino]-4-oxobut-2-enoic acid

Uniqueness

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOYPJBOMNQIU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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